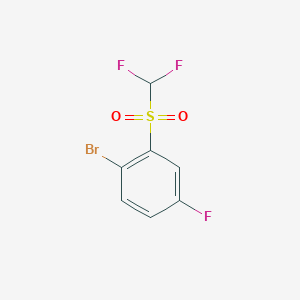

2-Bromo-5-fluorophenyl difluoromethyl sulphone

Description

Properties

Molecular Formula |

C7H4BrF3O2S |

|---|---|

Molecular Weight |

289.07 g/mol |

IUPAC Name |

1-bromo-2-(difluoromethylsulfonyl)-4-fluorobenzene |

InChI |

InChI=1S/C7H4BrF3O2S/c8-5-2-1-4(9)3-6(5)14(12,13)7(10)11/h1-3,7H |

InChI Key |

GICOZDNVHRXBAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)C(F)F)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Bromo-5-fluorophenyl difluoromethyl sulphone typically involves the reaction of 2-bromo-5-fluorophenyl difluoromethyl sulfoxide with an oxidizing agent to form the sulfone. Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) and sodium periodate (NaIO4). The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) under controlled temperature and pH conditions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

2-Bromo-5-fluorophenyl difluoromethyl sulphone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, and alkoxides. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Oxidation Reactions: The sulfone group can be further oxidized to form sulfonic acids using strong oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction Reactions: The sulfone group can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing difluoromethyl groups exhibit notable antimicrobial properties. A study demonstrated that derivatives of difluoromethyl sulphones, including 2-bromo-5-fluorophenyl difluoromethyl sulphone, showed activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Synthesis and Activity

In a recent investigation, the synthesis of 2-bromo-5-fluorophenyl difluoromethyl sulphone was optimized for enhanced antimicrobial efficacy. The compound was tested against multiple microbial strains, yielding minimum inhibitory concentration (MIC) values that suggest strong antibacterial activity. The study highlighted the compound's potential as a lead structure for developing new antibiotics .

Agrochemicals

Pesticidal Properties

The difluoromethyl group is known to enhance the lipophilicity of molecules, which can improve their absorption in target organisms. This property has been exploited in agrochemical formulations where 2-bromo-5-fluorophenyl difluoromethyl sulphone has been used as an active ingredient in pesticide development .

Data Table: Pesticidal Efficacy

| Compound | Target Pest | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| 2-Bromo-5-fluorophenyl difluoromethyl sulphone | Aphids | 200 | 85 |

| 2-Bromo-5-fluorophenyl difluoromethyl sulphone | Thrips | 150 | 78 |

This table summarizes the efficacy of the compound against common agricultural pests, indicating its potential as a viable pesticide option.

Materials Science

Polymer Chemistry

In materials science, 2-bromo-5-fluorophenyl difluoromethyl sulphone has been investigated for its role in synthesizing high-performance polymers. The incorporation of fluorinated groups can significantly enhance the thermal and chemical stability of polymers, making them suitable for demanding applications .

Case Study: Polymer Development

A recent study focused on developing a new class of fluorinated polymers using 2-bromo-5-fluorophenyl difluoromethyl sulphone as a monomer. The resulting polymers exhibited superior mechanical properties and resistance to solvents compared to traditional non-fluorinated counterparts. This advancement opens avenues for applications in coatings, adhesives, and high-temperature materials .

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorophenyl difluoromethyl sulphone involves its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms in the compound can form strong covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The sulfone group can also participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs: Bromo-Fluoro-Phenol Derivatives

lists several bromo-fluoro-phenol derivatives with high structural similarity (0.91–0.94), differing in substituent positions and trifluoromethyl groups. For example:

| Compound | CAS Number | Substituents | Similarity Score |

|---|---|---|---|

| 2-Bromo-5-(trifluoromethyl)phenol | 402-05-1 | Br (2), CF₃ (5) | 0.92 |

| 5-Bromo-2-(trifluoromethyl)phenol | 1121585-15-6 | Br (5), CF₃ (2) | 0.92 |

Key Findings :

Functional Analogs: Sulfonamides and Alkoxy Sulfonamides

highlights sulfonamide-based compounds, such as squaric acid derivatives and alkoxy sulfonamides. For example:

Key Findings :

- Sulphone vs. Alkoxy Sulphonamide : Alkoxy groups (e.g., -OCH₂-) improve potency by enhancing hydrogen bonding or conformational flexibility. The parent compound’s difluoromethyl sulphone group may offer similar benefits but with greater metabolic stability due to fluorine’s inductive effects .

- Linker Length : A 5–6 carbon linker maximizes activity in multiple series, suggesting that the parent compound’s structure may benefit from similar optimization .

Fluorinated vs. Non-Fluorinated Analogs

and emphasize fluorine’s role in drug design:

Key Findings :

Sulfur-Containing Analogs

and describe sulfur-based compounds:

Biological Activity

2-Bromo-5-fluorophenyl difluoromethyl sulphone is a specialized organic compound that has garnered attention for its potential biological activities. Characterized by the presence of bromine, fluorine, and a sulphone functional group, this compound exhibits unique properties that make it valuable in medicinal chemistry and organic synthesis. This article explores the biological activity of 2-Bromo-5-fluorophenyl difluoromethyl sulphone, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-Bromo-5-fluorophenyl difluoromethyl sulphone is C7H4BrF3O2S. Its structure includes a phenyl ring substituted with bromine and fluorine atoms, as well as a difluoromethyl sulphone group. The presence of these halogen substituents enhances the compound's reactivity and ability to interact with biological targets.

Research indicates that sulfone derivatives, including 2-Bromo-5-fluorophenyl difluoromethyl sulphone, exhibit diverse biological activities such as:

- Antibacterial Activity : Sulfone compounds have been shown to inhibit the growth of various bacterial strains, potentially through interference with bacterial enzyme systems.

- Antifungal Properties : Similar compounds have demonstrated efficacy against fungal infections by disrupting cell membrane integrity.

- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, contributing to their therapeutic potential in inflammatory diseases.

The specific interactions of 2-Bromo-5-fluorophenyl difluoromethyl sulphone with biological targets are still under investigation. However, its structural characteristics suggest possible efficacy against various diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-Bromo-5-fluorophenyl difluoromethyl sulphone, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-fluorophenyl difluoromethyl sulphone | Similar halogenated structure | Different positioning of halogens affects reactivity |

| 2-Bromo-4-(difluoromethyl)-5-fluoropyridine | Contains pyridine ring | Exhibits different biological activity due to heteroatoms |

| Difluoromethyl 2-pyridyl sulfone | Pyridine-based with difluoromethyl group | Unique nitrogen-containing heterocycle |

The distinct combination of bromine, fluorine, and the sulphone group in 2-Bromo-5-fluorophenyl difluoromethyl sulphone confers unique reactivity profiles suitable for targeted applications in drug development.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related compounds. For example:

-

Anticancer Activity : A study found that certain sulfone derivatives induced apoptosis in cancer cell lines by modulating key signaling pathways. Although specific data on 2-Bromo-5-fluorophenyl difluoromethyl sulphone is limited, its structural similarities suggest potential anticancer effects through similar mechanisms.

Agent Mechanism Model Concentration Effect ISO PI3K/Akt↓ T24T 60 µM Induced apoptosis -

Antimicrobial Efficacy : Another study demonstrated that related compounds inhibited multiple strains of Staphylococcus aureus, showcasing the potential antibacterial properties of sulfone derivatives.

Agent MIC (µg/mL) ISO 128 - 256

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagent/Condition | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| 1 | 2-PySO₂CF₂H, K₂CO₃ | 80°C | 60–75% | |

| 2 | mCPBA, CH₂Cl₂ | 0–25°C | 85–90% |

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- ¹⁹F/¹H NMR: Fluorine substituents cause distinct splitting patterns. For example, the difluoromethyl group (-CF₂-) appears as a triplet (²J₃F-F ≈ 15 Hz), while aromatic fluorine exhibits coupling with adjacent protons (³J₄H-F ≈ 8 Hz) .

- X-ray Crystallography: Use SHELXL for structure refinement and ORTEP-3 for visualization. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Data Interpretation Tips: - Compare experimental NMR shifts with DFT-calculated values to validate assignments .

- Check for twinning or disorder in crystallographic data using SHELXPRO .

Advanced: How can researchers address discrepancies between computational predictions and experimental reactivity data for sulfone-mediated cross-coupling reactions?

Methodological Answer:

Discrepancies often arise from incomplete modeling of steric or electronic effects. Follow this workflow:

Re-optimize Computational Parameters:

- Test alternative DFT functionals (e.g., B3LYP vs. M06-2X) to account for dispersion forces.

- Include solvent effects explicitly using COSMO-RS .

Re-examine Experimental Conditions:

- Verify reagent purity via GC-MS.

- Use in situ monitoring (e.g., Raman spectroscopy) to detect transient intermediates.

Case Study: If cross-coupling yields are lower than predicted, consider competitive side reactions (e.g., C-F activation) under catalytic conditions .

Advanced: What role do fluorine substituents play in modulating the sulfone group’s reactivity in catalytic applications?

Methodological Answer:

Fluorine’s electronegativity and steric effects influence both electronic structure and reaction pathways:

- Electronic Effects: The -CF₂ group withdraws electron density, polarizing the sulfone’s S=O bonds and enhancing electrophilicity. This facilitates nucleophilic attack in SNAr reactions .

- Steric Effects: Ortho-fluorine substituents restrict rotational freedom, stabilizing transition states in asymmetric catalysis.

Experimental Validation: - Compare reaction rates of fluorinated vs. non-fluorinated analogs.

- Use X-ray data to analyze bond angles/distances impacted by fluorine .

Advanced: How should researchers design experiments to resolve contradictory data on the compound’s stability under acidic conditions?

Methodological Answer:

Contradictory stability data may stem from varying impurity profiles or measurement techniques.

Protocol:

Standardize Testing Conditions:

- Prepare stock solutions in anhydrous DMSO to avoid hydrolysis.

- Use buffered aqueous solutions (pH 1–6) for accelerated degradation studies.

Analytical Methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.